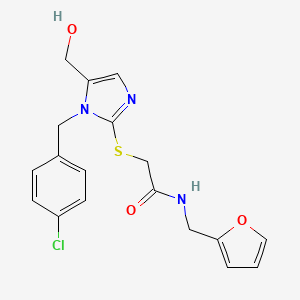![molecular formula C11H21Cl2N3O B2772389 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride CAS No. 1969287-51-1](/img/structure/B2772389.png)
4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or the functional groups attached to the ring .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound's applications primarily revolve around the synthesis of heterocyclic compounds. For instance, substituted 3-hydroxypyrazoles prepared based on ethyl esters and hydrazine hydrate have been used in synthesizing diverse pyrazoles, indicating the versatility of pyrazole derivatives in chemical synthesis. These processes highlight the molecular and crystal structure investigations of certain pyrazole derivatives through X-ray diffraction analysis, underscoring the compound's role in developing novel heterocyclic structures (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Cyclization and Synthesis of Pyrazolo[1,5-α]pyrimidines
Another application involves the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-aminopyrazole and 3-amino-1,2,4-triazole, generating pyrazolo[1,5-α]pyrimidines. This showcases selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines, demonstrating the compound's utility in generating structurally diverse heterocycles (Sweidan, El-Abadelah, Nazer, & Voelter, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Research has also explored the synthesis of novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. The creation of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through condensation processes illustrates the compound's relevance in medicinal chemistry, aiming at developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Nootropic Agents
Additionally, the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, aiming at potential nootropic (cognitive enhancer) applications, underscores the role of similar chemical structures in the development of compounds that could influence cognitive functions. This area of research highlights the exploration of pyrrolidine derivatives in synthesizing compounds with possible nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
Mechanism of Action
properties
IUPAC Name |
4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9;;/h5,7,10-12H,3-4,6,8H2,1-2H3;2*1H/t10-,11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNQIPCQGOJFC-ULEGLUPFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC1C2=CN(N=C2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)
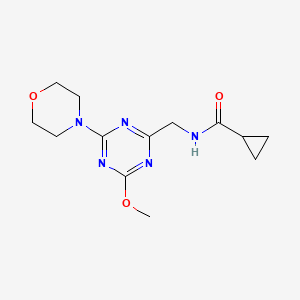
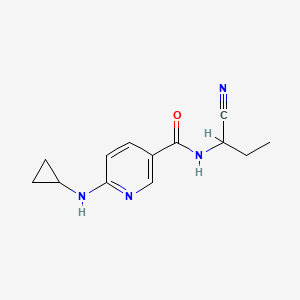
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)

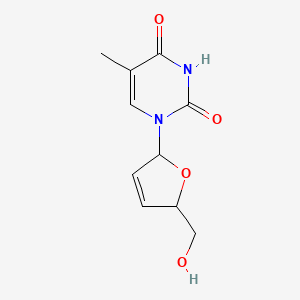
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)
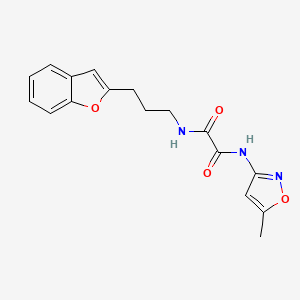
![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)
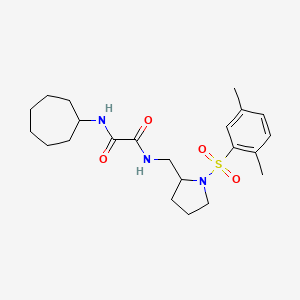
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
